3-(2-ethoxyphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2-ETHOXYPHENYL)-8-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound belonging to the class of pyridothiadiazines. This compound is characterized by its unique structure, which includes ethoxyphenyl and fluorophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ETHOXYPHENYL)-8-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include ethyl iodide, fluorobenzene, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-ETHOXYPHENYL)-8-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-ETHOXYPHENYL)-8-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ETHOXYPHENYL)-8-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3,5-BIS-(4-ETHOXYPHENYL)-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
- 3,5-BIS-(4-METHOXYPHENYL)-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE
Uniqueness
Compared to similar compounds, 3-(2-ETHOXYPHENYL)-8-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is unique due to the presence of both ethoxyphenyl and fluorophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20FN3O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-8-(3-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20FN3O2S/c1-2-28-20-9-4-3-8-19(20)25-13-26-21(27)11-17(15-6-5-7-16(23)10-15)18(12-24)22(26)29-14-25/h3-10,17H,2,11,13-14H2,1H3 |
InChI Key |
IODWLERUCXTEKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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